N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-5-9(2)12-11(8)16(3)14(18-12)15-13(17)10-6-7-10/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNLBFBUHVMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3CC3)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base, followed by cyclization to form the benzothiazole ring.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to promote the cyclization reaction.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of the desired benzothiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription . Additionally, it may interact with cellular receptors or signaling pathways, modulating cellular responses and activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related cyclopropanecarboxamide derivatives and benzothiazole/thiazole analogs, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues of Cyclopropanecarboxamides
2.1.1 N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
- Structure : Differs in the substituent on the cyclopropanecarboxamide nitrogen, replacing the benzothiazolylidene group with a 4-(3-methylpyrazolyl)phenyl moiety.
- Activity : Reported as a component of bioherbicidal formulations, suggesting that cyclopropanecarboxamides with aromatic nitrogen-containing substituents may disrupt plant metabolic pathways .
2.1.2 Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
- Structure: Features a thiazole ring instead of benzothiazole, with substitutions at the thiazole nitrogen (e.g., alkyl or benzyl groups). Example: A-836,339, a synthetic cannabinoid receptor agonist .
- Activity: Psychoactive effects mediated by cannabinoid receptor binding.
2.1.3 N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
- Structure : Substitutes the benzothiazolylidene group with a pyridinylsulfonyl moiety.
- Activity : Patent-protected for treating CFTR-mediated diseases (e.g., cystic fibrosis), highlighting the role of sulfonamide groups in modulating ion channel function .
- Key Contrast : The sulfonyl group introduces strong hydrogen-bonding capacity, whereas the benzothiazolylidene group may prioritize hydrophobic interactions.
Benzothiazole/Thiazole Derivatives
2.2.1 (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Structure : Shares a thiazolo-pyrimidine core but lacks the cyclopropane moiety.
- Synthesis : Prepared via condensation of chloroacetic acid with aromatic aldehydes, yielding products with herbicidal or antifungal activity .
2.2.2 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : Features a fused quinazoline-pyrimidine system with a nitrile group.
- Physicochemical Properties : Higher melting point (268–269°C) compared to typical cyclopropanecarboxamides, attributed to extensive hydrogen bonding and planar rigidity .
- Key Contrast : The target compound’s cyclopropane ring may confer greater metabolic stability due to reduced enzymatic cleavage susceptibility.
Data Tables
Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | Key Spectral Features (IR/NMR) | Molecular Formula |
|---|---|---|---|
| Target Compound | Not reported | Expected NH/CN stretches (IR); methyl δ ~2.2–2.4 ppm (NMR) | C₁₄H₁₆N₂OS |
| (2Z)-2-(2,4,6-Trimethylbenzylidene) derivative (11a) | 243–246 | IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃) | C₂₀H₁₀N₄O₃S |
| A-836,339 | Not reported | Not explicitly provided; likely CN/CO stretches | C₂₀H₂₄N₂O₂S |
Research Implications and Gaps
- However, empirical validation is required.
- Synthetic Routes : provides methodologies for analogous heterocycle synthesis, which could be adapted for the target compound using cyclopropanecarboxamide precursors.
- Structural Validation : Tools like SHELXL () are critical for confirming crystallographic details, particularly the Z-configuration of the benzothiazolylidene group.
Biological Activity
N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety and a cyclopropanecarboxamide group. Its chemical formula is , and it has a molecular weight of approximately 236.35 g/mol. The presence of the benzothiazole nucleus is significant as it is commonly associated with various biological activities.
Antitumor Activity
Research has shown that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. One study reported that compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.85 μM to 6.75 μM against human lung cancer cell lines A549 and HCC827 .
- Mechanism of Action : The antitumor activity is believed to be linked to the ability of these compounds to intercalate DNA and disrupt cellular processes involved in tumor growth. The binding affinity to DNA suggests potential as therapeutic agents against malignancies .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence regarding the antimicrobial potential of benzothiazole derivatives:
- In Vitro Testing : Compounds similar to N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] have been tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the bacteria.
Research Findings Summary
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Study on Antitumor Activity : A recent study synthesized various derivatives and evaluated their cytotoxicity against lung cancer cell lines using MTS assays. The findings indicated that certain modifications to the benzothiazole structure significantly enhanced antitumor efficacy while maintaining lower toxicity towards normal cells .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of several benzothiazole derivatives against clinical isolates of bacteria. The results highlighted their potential as new antimicrobial agents due to their effectiveness in inhibiting bacterial growth at low concentrations .
Q & A
Basic Research Questions
Q. What are the key strategies to optimize the synthetic yield of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide?
- Methodology : Multi-step synthesis typically involves cyclopropane carboxamide coupling with a benzothiazole precursor. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for cyclopropane-thiazole coupling .
- Catalysts : Palladium or copper salts facilitate cross-coupling reactions, with yields improving under inert atmospheres (e.g., nitrogen) .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve >60% yield .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Key findings : Cyclopropane carboxamides are prone to hydrolysis under alkaline conditions (pH >10), while benzothiazole rings remain stable in acidic media .
Q. What preliminary assays are recommended to assess its biological activity?
- Screening protocols :
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Data interpretation : Compare IC₅₀ values with known benzothiazole derivatives (e.g., anti-cancer compound A-836,339) .
Advanced Research Questions
Q. How can contradictory data on enantiomer-specific bioactivity be resolved?
- Case study : Conflicting reports on anti-cancer efficacy may arise from racemic mixtures.
- Resolution strategy :
- Chiral separation : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Stereochemical analysis : Assign configurations via X-ray crystallography or circular dichroism (CD) .
Q. What in silico approaches are effective for predicting SAR of substituted benzothiazole-carboxamides?
- Methodology :
-
Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases) .
-
QSAR modeling : Train models on datasets with substituent variations (e.g., methyl, nitro, halogen groups) .
- Output : Prioritize substituents at the 3,4,7-positions of benzothiazole for synthetic optimization (Table 1).
Table 1: Substituent Effects on Predicted Bioactivity
Position Substituent Predicted ΔG (kcal/mol) Target Affinity 3 -CH₃ -8.2 High 4 -OCH₃ -7.5 Moderate 7 -NO₂ -9.1 Very High
Q. How to design experiments elucidating enzyme inhibition mechanisms?
- Experimental design :
- Kinetic assays : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., COX-2, EGFR) using fluorogenic substrates .
- Competitive vs. non-competitive : Vary substrate concentrations and analyze Lineweaver-Burk plots .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity across similar benzothiazole derivatives?
- Potential causes :
- Solubility differences : Lipophilic derivatives (e.g., nitro-substituted) may exhibit higher membrane permeability .
- Metabolic stability : Compounds with electron-withdrawing groups resist hepatic CYP450 degradation .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
